1-Bromobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone

In water, 8.69X10+2 mg/L at 25 °C

Synonyms

Canonical SMILES

Organic Synthesis

1-Bromobutane is used as an intermediate in organic synthesis . It acts as an alkylating agent, which means it can introduce an alkyl group into other molecules during chemical reactions .

Method of Application: The exact method of application can vary depending on the specific reaction. Generally, 1-Bromobutane is mixed with the reactant in a suitable solvent. The reaction is then carried out under controlled conditions of temperature and pressure .

Results: The outcome of the reaction depends on the specific reactants used. In general, the use of 1-Bromobutane as an alkylating agent can help in the synthesis of a wide range of organic compounds .

Preparation of Organometallic Compounds

1-Bromobutane is used to prepare organometallic compounds such as n-butyllithium .

Method of Application: This involves the reaction of 1-Bromobutane with a metal such as lithium. The reaction is typically carried out in a solvent like diethyl ether under an inert atmosphere .

Results: The result is the formation of n-butyllithium, an organolithium reagent that is widely used in organic synthesis .

Synthesis of Procaine and Tetracaine

1-Bromobutane is involved in the synthesis of procaine and tetracaine, which are local anesthetics .

Method of Application: The exact method of synthesis can vary, but generally involves the reaction of 1-Bromobutane with other reactants under controlled conditions .

Results: The result is the formation of procaine and tetracaine, which are used as local anesthetics in medical procedures .

Solvent for Cleaning and Degreasing

1-Bromobutane is used as a solvent for cleaning and degreasing .

Method of Application: It is typically used in its liquid form and applied directly to the surface that needs to be cleaned. The 1-Bromobutane dissolves the grease or dirt, which can then be wiped away .

Results: The result is a clean and grease-free surface .

Preparation of Grignard Reagent

1-Bromobutane reacts with magnesium metal to prepare the Grignard reagent, which is used to form carbon-carbon bonds .

Method of Application: This involves the reaction of 1-Bromobutane with magnesium metal. The reaction is typically carried out in a solvent like diethyl ether under an inert atmosphere .

Results: The result is the formation of a Grignard reagent, which is a powerful tool in organic synthesis for forming carbon-carbon bonds .

Synthesis of 1-Bromobutane from 1-Butanol

1-Bromobutane can be prepared from 1-butanol in an acid-catalyzed Sn2 reaction .

Method of Application: This involves the reaction of 1-butanol with a strong acid, typically sulfuric acid, under controlled conditions .

Results: The result is the formation of 1-bromobutane, with minimal formation of side products such as alkenes arising from elimination reactions .

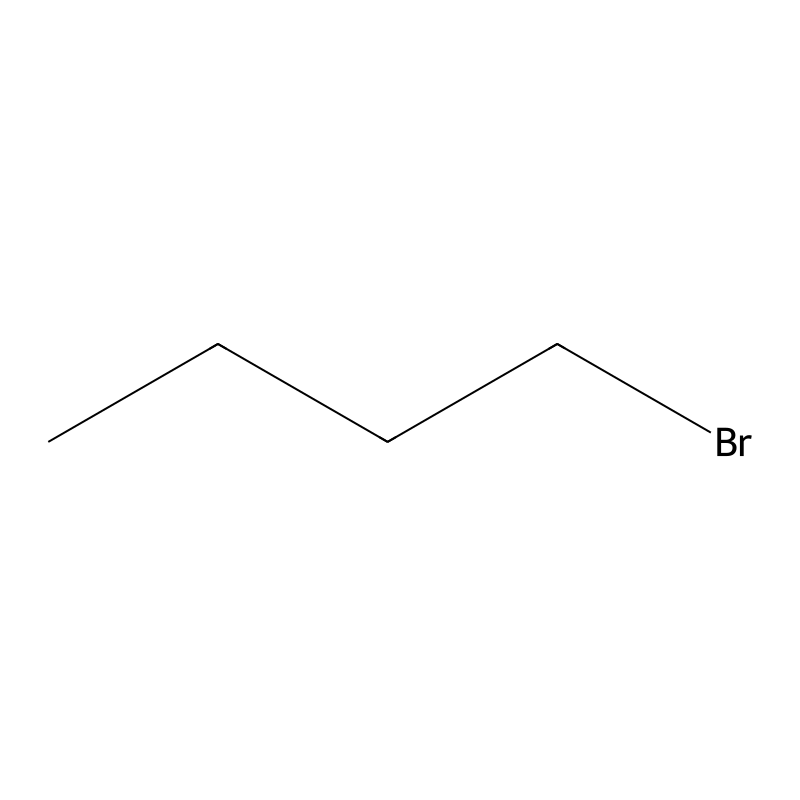

1-Bromobutane is an organobromine compound with the chemical formula . It appears as a colorless liquid, although impure samples may exhibit a yellowish tint. This compound is classified as a primary alkyl halide, which makes it particularly reactive in nucleophilic substitution reactions. 1-Bromobutane is insoluble in water but soluble in organic solvents such as ethanol and diethyl ether. It serves primarily as a source of the butyl group in organic synthesis and is one of several isomers of butyl bromide .

1-Bromobutane participates predominantly in bimolecular nucleophilic substitution (S_N2) reactions due to its primary haloalkane structure. The general reaction mechanism involves a nucleophile attacking the electrophilic carbon atom bonded to the bromine atom, resulting in the displacement of the bromine ion. This property makes 1-bromobutane an effective alkylating agent.

Key reactions include:

- Formation of Grignard Reagents: When treated with magnesium metal in dry ether, it forms butyl magnesium bromide, a useful reagent for carbon chain elongation.

- Conversion to n-Butyllithium: Reacting 1-bromobutane with lithium results in n-butyllithium, which is valuable in organic synthesis .

- Halogen Exchange: 1-Bromobutane can be converted into 1-fluorobutane by reacting it with potassium fluoride in ethylene glycol .

The synthesis of 1-bromobutane can be achieved through several methods:

- From Butanol:

- Using Sodium Bromide and Sulfuric Acid:

- From Alkenes:

1-Bromobutane has various applications in organic chemistry, including:

- Alkylation Reactions: Used extensively for introducing butyl groups into other organic molecules.

- Synthesis of Organometallic Compounds: Acts as a precursor for Grignard reagents and organolithium compounds.

- Chemical Research: Employed in studies involving nucleophilic substitution mechanisms and reaction kinetics.

Interaction studies involving 1-bromobutane often focus on its reactivity with various nucleophiles. For instance, when combined with hydroxide ions, it can undergo S_N2 reactions leading to alcohol formation. Additionally, studies have shown that 1-bromobutane can participate in complex reactions involving other substrates like salicylaldehyde, leading to etherification processes .

Several compounds share structural similarities with 1-bromobutane. Here are some notable examples:

| Compound | Chemical Formula | Boiling Point (°C) | Unique Features |

|---|---|---|---|

| 1-Chlorobutane | C4H9Cl | 78 | Chlorine atom replaces bromine; less reactive than 1-bromobutane. |

| 2-Bromobutane | C4H9Br | 101 | Secondary haloalkane; more sterically hindered than 1-bromobutane. |

| 1-Iodobutane | C4H9I | 130 | Iodine atom increases reactivity compared to bromine due to weaker C-I bond. |

| Butanol | C4H10O | 117.7 | Alcohol form; lacks halogen reactivity but serves as a precursor for synthesis. |

Uniqueness of 1-Bromobutane: Its primary structure allows for rapid S_N2 reactions, making it particularly useful as an alkylating agent compared to its secondary and tertiary counterparts.

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

101.3 °C

101.3 °C at 760 mm Hg

Flash Point

65 °F (18 °C) (Open cup)

Vapor Density

Density

1.2686 at 25 °C/4 °C

LogP

log Kow = 2.75

Melting Point

-112.4 °C

-112 °C

UNII

GHS Hazard Statements

H225 (56%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (44%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (83.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (28.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

41.97 mmHg

41.97 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Environmental Hazard

Other CAS

26602-89-1

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Synthetic dye and pigment manufacturing

Butane, 1-bromo-: ACTIVE